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Compound of Interest

Compound Name: AM3102

CAS No.: 213182-22-0

Cat. No.: B1664824

Get Quote

Introduction

The designation "AM3102" is ambiguous in scientific literature and supplier catalogs, potentially

referring to at least two distinct pharmaceutical compounds: MK-3102 (Omarigliptin), a

dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, and AZ-3102, a dual inhibitor of

glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2) for rare

lysosomal storage disorders. To provide targeted support, this resource is divided into sections

for each compound. Please select the compound relevant to your research.

Section 1: MK-3102 (Omarigliptin)
This section provides technical support for researchers working with MK-3102 (Omarigliptin), a

potent, selective, and long-acting DPP-4 inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-3102 (Omarigliptin)?

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1664824?utm_src=pdf-interest
https://www.benchchem.com/product/b1664824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A1: MK-3102 is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4)

enzyme.[1] By inhibiting DPP-4, it prevents the degradation of incretin hormones such as

glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2]

[3][4][5] This leads to increased levels of active incretins, which in turn potentiate glucose-

dependent insulin secretion and suppress glucagon release, thereby lowering blood glucose

levels.[1][3][4]

Q2: How selective is MK-3102 for DPP-4?

A2: MK-3102 is highly selective for DPP-4. In vitro studies have shown that it is significantly

more potent against DPP-4 than other related proteases, such as DPP8 and DPP9, as well as

other enzymes and ion channels.[6][7]

Q3: What are the potential off-target effects of MK-3102 and other DPP-4 inhibitors?

A3: While MK-3102 is highly selective for DPP-4, the broader class of DPP-4 inhibitors can

have off-target effects due to the fact that DPP-4 has over 45 known substrates beyond

incretins.[8] Inhibition of DPP-4 can lead to the accumulation of these other substrates, which

may have context-dependent physiological effects.[8] For example, some studies suggest that

accumulation of non-incretin substrates like Neuropeptide Y(1-36) and peptide YY(1-36) could

have cardiovascular or renal effects.[8] However, large-scale clinical trials on DPP-4 inhibitors

have generally shown them to be safe and well-tolerated.[9][10] Common side effects reported

for the DPP-4 inhibitor class include nasopharyngitis, joint pain, and a low risk of pancreatitis.

[11][12]

Q4: Can MK-3102 cross the blood-brain barrier?

A4: Yes, studies have indicated that Omarigliptin can cross the blood-brain barrier and has

shown neuroprotective effects in preclinical models of diabetes-associated cognitive

dysfunction and anti-parkinsonian activity.[13]
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Data Presentation: Selectivity Profile of MK-3102
(Omarigliptin)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay

Objective: To determine the IC50 of MK-3102 for DPP-4.

Materials: Recombinant human DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), assay

buffer (e.g., Tris-HCl, pH 7.5), MK-3102, 96-well black plates, plate reader.

Procedure:
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1. Prepare serial dilutions of MK-3102 in assay buffer.

2. Add a fixed concentration of recombinant DPP-4 to each well of the 96-well plate.

3. Add the serially diluted MK-3102 to the wells and incubate for a pre-determined time (e.g.,

15 minutes) at room temperature.

4. Initiate the reaction by adding the fluorogenic substrate to all wells.

5. Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission

~360/460 nm).

6. Calculate the rate of reaction for each concentration of MK-3102.

7. Plot the reaction rate against the log of the inhibitor concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.

Mandatory Visualization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Mechanism of action of MK-3102 (Omarigliptin).

Section 2: AZ-3102
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This section provides technical support for researchers working with AZ-3102, an orally

available, brain-penetrant azasugar with a dual mode of action.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZ-3102?

A1: AZ-3102 is designed to be a potent and selective dual inhibitor of two enzymes involved in

glycolipid metabolism: glucosylceramide synthase (GCS) and non-lysosomal neutral

glucosylceramidase (GBA2).[14][15][16][17] This dual action aims to reduce the accumulation

of toxic glycolipids in lysosomal storage disorders such as GM1 and GM2 gangliosidoses and

Niemann-Pick disease type C.[18][19]

Q2: What are the potential off-target effects to consider with AZ-3102?

A2: AZ-3102 is described as a selective inhibitor.[14][15] However, as an azasugar, it belongs

to a class of compounds that can potentially interact with various glycosidases.[20] A key

consideration for GCS inhibitors, particularly those that also inhibit GBA2, is the potential for

paradoxical effects on glycosphingolipid levels in certain tissues. For instance, studies with

other iminosugar-based GCS inhibitors in a mouse model of Sandhoff disease showed an

unexpected increase in brain glucosylceramide and a slight increase in GM2 levels, despite

inhibiting their accumulation in peripheral organs.[21] This was hypothesized to be due to the

concurrent inhibition of GBA2.[21]

Q3: Why is the dual inhibition of GCS and GBA2 a therapeutic strategy?

A3: In lysosomal storage disorders, the primary defect is in the lysosomal degradation of

glycosphingolipids. Substrate reduction therapy (SRT) with a GCS inhibitor aims to decrease

the synthesis of these lipids to match the reduced catabolic capacity of the lysosome. The

rationale for also inhibiting GBA2 is still under investigation but may be related to modulating

the overall cellular flux of glucosylceramide.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Data Presentation: Target Profile of AZ-3102

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
Protocol 2: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

Objective: To assess the inhibitory effect of AZ-3102 on GCS activity.

Materials: Cell lysates or microsomal fractions containing GCS, fluorescently labeled

ceramide (e.g., NBD-C6-ceramide), UDP-glucose, assay buffer, AZ-3102, organic solvents

for lipid extraction, TLC plates.

Procedure:
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1. Prepare serial dilutions of AZ-3102.

2. In a reaction tube, combine the GCS-containing sample, assay buffer, and diluted AZ-

3102. Pre-incubate.

3. Add fluorescently labeled ceramide and UDP-glucose to start the reaction. Incubate at

37°C.

4. Stop the reaction by adding organic solvents (e.g., chloroform/methanol).

5. Extract the lipids.

6. Separate the fluorescently labeled glucosylceramide from the unreacted ceramide using

thin-layer chromatography (TLC).

7. Visualize and quantify the fluorescent spots corresponding to the product and substrate.

8. Calculate the percentage of GCS inhibition for each AZ-3102 concentration and determine

the IC50.

Mandatory Visualization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Dual mechanism of action of AZ-3102.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21738789/
https://pubmed.ncbi.nlm.nih.gov/21738789/
https://pubmed.ncbi.nlm.nih.gov/21738789/
https://www.benchchem.com/product/b1664824#off-target-effects-of-am3102-to-consider
https://www.benchchem.com/product/b1664824#off-target-effects-of-am3102-to-consider
https://www.benchchem.com/product/b1664824#off-target-effects-of-am3102-to-consider
https://www.benchchem.com/product/b1664824?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

